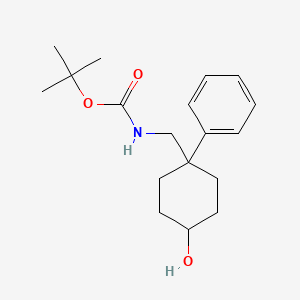
(R)-C8-TCYP, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-C8-TCYP, AldrichCPR is a chiral compound known for its unique chemical properties and applications in various scientific fields. This compound is often used in research due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-C8-TCYP typically involves several steps, starting with the preparation of the chiral precursor. One common method includes the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often require precise temperature control and the use of solvents that can stabilize the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of ®-C8-TCYP may involve large-scale synthesis using automated reactors. These reactors can maintain the necessary conditions for the reactions, such as temperature, pressure, and pH. The use of continuous flow chemistry is also common, allowing for the efficient production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-C8-TCYP undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Often carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Requires the presence of a good leaving group and a strong nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-C8-TCYP is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds, which are important in various chemical reactions and processes.
Biology
In biological research, ®-C8-TCYP can be used to study enzyme interactions and the effects of chirality on biological systems. Its specific configuration allows researchers to investigate how different enantiomers interact with biological molecules.
Medicine
In medicine, ®-C8-TCYP is explored for its potential therapeutic applications. Its unique properties may make it suitable for the development of new drugs, particularly those that require specific stereochemistry for efficacy.
Industry
In the industrial sector, ®-C8-TCYP is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-C8-TCYP involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in biological systems, ®-C8-TCYP may bind to enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-C8-TCYP: The enantiomer of ®-C8-TCYP, which has the opposite stereochemistry.
C8-TCYP: The racemic mixture containing both ®- and (S)-enantiomers.
Other Chiral Compounds: Compounds with similar structures but different functional groups or stereochemistry.
Uniqueness
®-C8-TCYP is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions. This makes it particularly valuable in research and industrial applications where chirality plays a crucial role.
Propriétés
Formule moléculaire |
C84H113O4P |
|---|---|
Poids moléculaire |
1217.8 g/mol |
Nom IUPAC |
13-hydroxy-6,20-dioctyl-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide |
InChI |
InChI=1S/C84H113O4P/c1-3-5-7-9-11-19-33-59-47-49-71-69(51-59)57-77(79-73(63-39-25-15-26-40-63)53-67(61-35-21-13-22-36-61)54-74(79)64-41-27-16-28-42-64)83-81(71)82-72-50-48-60(34-20-12-10-8-6-4-2)52-70(72)58-78(84(82)88-89(85,86)87-83)80-75(65-43-29-17-30-44-65)55-68(62-37-23-14-24-38-62)56-76(80)66-45-31-18-32-46-66/h47-58,61-66H,3-46H2,1-2H3,(H,85,86) |
Clé InChI |
PQFDAAYIQUVLDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=CC(=C3C(=C2C=C1)C4=C5C=CC(=CC5=CC(=C4OP(=O)(O3)O)C6=C(C=C(C=C6C7CCCCC7)C8CCCCC8)C9CCCCC9)CCCCCCCC)C1=C(C=C(C=C1C1CCCCC1)C1CCCCC1)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)


![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)
![5-{3-heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12042698.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12042708.png)
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate](/img/structure/B12042718.png)


